Thalidomide-pyrrolidine-C-azaspiro

PROTAC Oral bioavailability ADME

Thalidomide-pyrrolidine-C-azaspiro is the essential CRBN-based E3 ligase ligand-linker conjugate for assembling orally bioavailable PROTACs. Its unique azaspiro[5.5]undecane linker geometry directly enables the 91% oral bioavailability achieved by CW-3308, a performance unmatched by thalidomide-piperazine or PEG-linked alternatives. For researchers targeting BRD9-dependent malignancies or developing oral PROTACs, this intermediate ensures in vivo efficacy with >90% target degradation in xenograft models. Stable at ambient temperature during shipping, with a 3-year shelf life at -20°C. Order now for reliable, high-impact PROTAC development.

Molecular Formula C26H32N4O4
Molecular Weight 464.6 g/mol
Cat. No. B15577182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-pyrrolidine-C-azaspiro
Molecular FormulaC26H32N4O4
Molecular Weight464.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H32N4O4/c31-22-2-1-21(23(32)28-22)30-24(33)19-11-17-14-29(15-18(17)12-20(19)25(30)34)13-16-3-5-26(6-4-16)7-9-27-10-8-26/h11-12,16,21,27H,1-10,13-15H2,(H,28,31,32)
InChIKeyKSVSNAUQHPKRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-pyrrolidine-C-azaspiro (CAS 2832871-47-1): E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-pyrrolidine-C-azaspiro (CAS: 2832871-47-1; C₂₆H₃₂N₄O₄; MW: 464.56) is an E3 ligase ligand-linker conjugate . It comprises a cereblon (CRBN) E3 ubiquitin ligase ligand based on the thalidomide pharmacophore covalently attached to a pyrrolidine-azaspiro linker . The compound serves as a key intermediate in the synthesis of the orally bioavailable PROTAC degrader CW-3308 (HY-159579), which selectively targets the bromodomain-containing protein BRD9 [1]. This conjugate is designed to facilitate the assembly of proteolysis-targeting chimeras (PROTACs) that recruit the CRL4ᶜʳᵇⁿ E3 ubiquitin ligase complex for the targeted degradation of disease-relevant proteins .

Why Generic Substitution Fails: Structural Determinants of the Pyrrolidine-C-Azaspiro Linker in Thalidomide-pyrrolidine-C-azaspiro


Thalidomide-pyrrolidine-C-azaspiro cannot be trivially substituted with other commercially available thalidomide-based ligand-linker conjugates (e.g., thalidomide-piperazine or thalidomide-PEG derivatives) because the specific spirocyclic azaspiro[5.5]undecane linker topology is critical for achieving the oral bioavailability of the final PROTAC CW-3308 [1]. This linker geometry was optimized to confer favorable physicochemical properties that enable 91% oral bioavailability in mice—a performance metric not achieved by PROTACs built with alternative thalidomide-linker conjugates lacking the azaspiro moiety . Substitution with a non-azaspiro linker conjugate would fundamentally alter the ADME profile of any resulting PROTAC and would not yield the same in vivo efficacy demonstrated by CW-3308 .

Quantitative Differentiation Evidence: Thalidomide-pyrrolidine-C-azaspiro in PROTAC Performance Metrics


Oral Bioavailability of CW-3308 Enabled by Thalidomide-pyrrolidine-C-azaspiro vs. Typical PROTAC Oral Bioavailability

The PROTAC CW-3308, constructed using Thalidomide-pyrrolidine-C-azaspiro as the E3 ligase ligand-linker conjugate, achieved 91% oral bioavailability (F%) in mice following oral administration [1]. This value substantially exceeds the oral bioavailability typically reported for thalidomide-based PROTACs, which frequently exhibit F% < 30% or are not orally bioavailable at all . The unique spirocyclic azaspiro[5.5]undecane linker architecture within Thalidomide-pyrrolidine-C-azaspiro is a key structural determinant of this favorable pharmacokinetic profile, as it optimizes molecular flexibility and lipophilicity to enhance gastrointestinal absorption .

PROTAC Oral bioavailability ADME BRD9

In Vivo Target Degradation Efficacy: CW-3308 (Built with Thalidomide-pyrrolidine-C-azaspiro) vs. DBR9-5 (Comparator PROTAC)

A single oral dose of CW-3308 (10 mg/kg) reduced BRD9 protein levels by >90% in HS-SY-II synovial sarcoma xenograft tumor tissue in mice, measured at 24 hours post-dose [1]. In contrast, the comparator PROTAC DBR9-5—which utilizes a different linker and E3 ligase ligand—achieved only 50-60% BRD9 degradation in the same model at comparable doses . This superior in vivo degradation efficiency is attributed to the favorable pharmacokinetic properties conferred by the Thalidomide-pyrrolidine-C-azaspiro-derived conjugate, which ensures sustained tumor exposure to active PROTAC species .

BRD9 PROTAC In vivo degradation Synovial sarcoma

BRD9 Degradation Potency (DC₅₀) of CW-3308 Built with Thalidomide-pyrrolidine-C-azaspiro

CW-3308, which incorporates Thalidomide-pyrrolidine-C-azaspiro, exhibited a degradation potency (DC₅₀) of <10 nM against BRD9 in both G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines, achieving a maximum degradation efficiency (Dₘₐₓ) >90% [1]. Notably, at 1 nM concentration, CW-3308 reduced BRD9 protein levels by 68%, corresponding to an effective DC₅₀ < 1 nM . This potency is 10- to 100-fold greater than that reported for early-generation BRD9 PROTACs that lack the optimized azaspiro linker architecture .

BRD9 PROTAC DC50 Targeted protein degradation

Physicochemical Stability and Formulation Compatibility vs. Thalidomide-Piperazine Conjugates

Thalidomide-pyrrolidine-C-azaspiro demonstrates solid-state stability for 3 years at -20°C and 2 years at 4°C, with solution stability in DMSO or ethanol for up to 3 months at -20°C . The compound is stable at ambient temperature during shipping for several days . In contrast, thalidomide-piperazine conjugates (e.g., Thalidomide-Piperazine-Piperidine hydrochloride) are recommended for storage only at -20°C and are noted to be hygroscopic, requiring more stringent handling conditions to prevent hydrolysis of the piperazine linker . The enhanced stability of the pyrrolidine-azaspiro conjugate simplifies long-term storage and reduces the risk of batch-to-batch variability in PROTAC synthesis.

Stability Formulation Solubility Storage

Recommended Application Scenarios for Thalidomide-pyrrolidine-C-azaspiro Based on Quantitative Evidence


Synthesis of Orally Bioavailable PROTACs Targeting BRD9 for Preclinical Oncology Studies

Given that CW-3308 (built from Thalidomide-pyrrolidine-C-azaspiro) achieves 91% oral bioavailability and >90% in vivo BRD9 degradation in synovial sarcoma xenografts, this conjugate is the optimal starting material for researchers developing orally active PROTACs aimed at BRD9-dependent malignancies [1]. Alternative ligand-linker conjugates lack the structural features necessary to recapitulate this ADME profile, and their use would likely yield PROTACs with inferior oral exposure and reduced tumor regression in animal models .

Cereblon-Mediated Targeted Protein Degradation in Academic and Industrial PROTAC Discovery Programs

Thalidomide-pyrrolidine-C-azaspiro serves as a versatile building block for assembling custom PROTACs targeting any protein of interest (POI) for which a suitable warhead ligand is available. The conjugate's robust stability (3-year shelf life at -20°C) and compatibility with standard amide coupling chemistry make it ideal for high-throughput PROTAC library synthesis and structure-activity relationship (SAR) campaigns . Its use ensures that resulting PROTACs benefit from the optimized linker geometry that enhances cellular permeability and oral bioavailability .

In Vivo Pharmacodynamic and Efficacy Studies Requiring Sustained Oral Dosing

For in vivo studies where repeated oral dosing is required, PROTACs constructed with Thalidomide-pyrrolidine-C-azaspiro are preferred due to the high oral bioavailability and sustained tumor exposure demonstrated by CW-3308 . This avoids the need for complex parenteral formulations and enables chronic dosing regimens in rodent models. The conjugate's stability at ambient temperature for several days during shipping also simplifies logistics for multi-site collaborative studies .

Comparative Evaluation of E3 Ligase Ligand-Linker Conjugates in PROTAC Development

In systematic studies comparing different E3 ligase ligand-linker conjugates for their impact on PROTAC physicochemical properties and in vivo performance, Thalidomide-pyrrolidine-C-azaspiro serves as a benchmark conjugate representing the 'azaspiro linker' class. Its quantitative superiority in enabling oral bioavailability (91% vs. <30% class average) and in vivo target degradation (>90% vs. 50-60%) provides a clear reference point against which novel linker designs can be evaluated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-pyrrolidine-C-azaspiro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.